molecular formula C4H2N6O2 B14526064 6-Nitrotetrazolo[1,5-b]pyridazine CAS No. 62782-58-5

6-Nitrotetrazolo[1,5-b]pyridazine

Cat. No.: B14526064
CAS No.: 62782-58-5
M. Wt: 166.10 g/mol
InChI Key: PSOUNPHPGRBZSS-UHFFFAOYSA-N
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Description

6-Nitrotetrazolo[1,5-b]pyridazine (CAS 62782-58-5) is a high-nitrogen heterocyclic compound with the molecular formula C₄H₂N₆O₂ and a molecular weight of 166.098 g/mol . It is part of a structurally unique class of fused-ring tetrazolo-pyridazines that function as versatile, metal-free scaffolds for constructing advanced energetic materials . Researchers utilize this nitrogen-rich core to develop multipurpose explosives, including potential booster explosives, high-energy explosives, and heat-resistant explosives . The tetrazolo[1,5-b]pyridazine framework features a catenated nitrogen chain, which contributes to its high density and energetic performance, making it a promising building block for next-generation materials . The structural and energetic properties of related compounds in this family, such as superior thermal stability and low sensitivity, have been confirmed in scientific studies, highlighting the value of this chemical scaffold . This product is intended for research applications and is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62782-58-5

Molecular Formula

C4H2N6O2

Molecular Weight

166.10 g/mol

IUPAC Name

6-nitrotetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C4H2N6O2/c11-10(12)4-2-1-3-5-7-8-9(3)6-4/h1-2H

InChI Key

PSOUNPHPGRBZSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NN=N2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 6 Nitrotetrazolo 1,5 B Pyridazine and Its Derivatives

Established Synthetic Pathways to Tetrazolo[1,5-b]pyridazine (B14759603) Systems

The construction of the tetrazolo[1,5-b]pyridazine fused ring system is a critical step in producing these energetic materials. Various synthetic strategies have been developed to achieve this, starting from pyridazine-based compounds.

Multi-Step Synthesis from Pyridazine (B1198779) Derivatives

A common and effective method for synthesizing tetrazolo[1,5-b]pyridazines involves a multi-step sequence starting from readily available pyridazine derivatives. For instance, a convenient route begins with 3,6-dichloropyridazine (B152260). iau.iriau.ir This precursor is first reacted with hydrazine (B178648) to yield 1-(6-chloropyridazin-3-yl)hydrazine. iau.iriau.ir Subsequent diazotization of this hydrazine derivative with sodium nitrite (B80452) in an acidic medium, typically in an ice bath, leads to the formation of 6-chlorotetrazolo[1,5-b]pyridazine (B1605628). iau.iriau.ir This chlorinated intermediate is highly reactive and serves as a versatile platform for further functionalization. iau.ir

Another multi-step approach involves the synthesis of more complex derivatives, such as 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, which begins from commercially available reagents and proceeds through a straightforward two-step route. sci-hub.senih.govacs.orgdtic.milresearchgate.net Similarly, the synthesis of 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine and its salts has been reported, highlighting the adaptability of multi-step syntheses to create a range of energetic compounds. researchgate.netresearchgate.net

The synthesis of various tetrazolo[1,5-b]pyridazine derivatives often involves the initial formation of a hydrazinopyridazine intermediate. For example, 8-amino-6-hydrazino- and 8-amino-6-azidotetrazolo-[1,5-b]pyridazine have been synthesized, along with related nitrogen heterocycles like 4,6-dihydrazino- and 4,6-diazido-pyrimidine. scholarsportal.info The reaction of the hydrazide of 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylic acid with various reagents demonstrates the utility of hydrazide derivatives in creating a library of related compounds. nih.gov

Azide-Tetrazole Isomerization Strategies in Compound Formation

The formation of the tetrazole ring in these fused systems is often governed by an azide-tetrazole isomerization. This equilibrium is a key feature in the chemistry of azido-substituted nitrogen heterocycles. In the synthesis of tetrazolo[1,5-b]pyridazines, the cyclization of an azido-pyridazine precursor is a crucial step. For instance, the reaction of a hydrazine-substituted pyridazine with sodium nitrite in dilute acid leads to the formation of the fused tetrazole ring. sci-hub.se This process involves the in situ generation of an azide (B81097), which then undergoes intramolecular cyclization to the more stable tetrazole form. nih.govnih.govscielo.org.mx

This isomerization is a type of 1,5-dipolar electrocyclization. scielo.org.mx The tetrazolo[1,5-b]pyridazine structure is generally favored over its isomeric azidopyridazine form. beilstein-journals.org This thermodynamic preference drives the reaction towards the formation of the fused heterocyclic system. The Ugi-azide reaction is another powerful tool that utilizes this principle to construct 1,5-disubstituted-1H-tetrazoles, where an intermediate undergoes a 1,5-dipolar electrocyclization to form the tetrazole ring. scielo.org.mx

Direct Conversion Approaches for Fused Systems

Direct conversion methods offer a more streamlined approach to synthesizing fused tetrazole systems. One such method involves the one-step conversion of pyridine (B92270) N-oxides to tetrazolo[1,5-a]pyridines by heating with sulfonyl or phosphoryl azides, with diphenyl phosphorazidate (DPPA) being a particularly effective reagent. organic-chemistry.org While this example pertains to the [1,5-a] isomer, similar principles can be applied to the synthesis of the [1,5-b] system.

Another direct approach involves the reaction of 3,6-diazidopyridazine with nucleophilic phosphorus reagents. beilstein-journals.org This reaction proceeds with the pyridazine mainly in its tetrazole form, leading to the formation of tetrazolopyridazino-imidazophosphor esters. beilstein-journals.org These methods highlight the potential for developing more efficient, one-pot syntheses for these complex heterocyclic systems.

Precursor Compound Derivatization and Intermediate Reactivity

The derivatization of precursor compounds and the reactivity of intermediates are central to the synthesis of tailored 6-nitrotetrazolo[1,5-b]pyridazine analogues. The strategic modification of precursors allows for the introduction of various functional groups, which in turn influences the properties of the final energetic material.

A key intermediate, 6-chlorotetrazolo[1,5-b]pyridazine, is particularly valuable due to the reactivity of its chloro group. iau.ir This compound readily undergoes nucleophilic substitution reactions with amines at room temperature, providing a straightforward method for introducing amino functionalities. iau.ir This high reactivity allows for the synthesis of a diverse range of N-substituted derivatives.

The reactivity of hydrazide intermediates is also widely exploited. For example, the hydrazide of 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylic acid can be reacted with aromatic aldehydes, sulfonyl chlorides, and isothiocyanates to yield a variety of N-substituted derivatives. nih.gov Furthermore, reaction with potassium ethylxanthate (B89882) or N-aminothiosemicarbazide leads to the formation of other heterocyclic systems fused to the tetrazolo[1,5-b]pyridazine core. nih.gov

The hydrolysis of functional groups on the tetrazolo[1,5-b]pyridazine ring system can also be a useful synthetic tool. For instance, the hydrolysis of 6-nitramino and 8-amino groups from 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine under specific conditions can generate a series of alkali metal salts of 6-nitramino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine and 6-amino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine. researchgate.netresearchgate.net

Advanced Functionalization Strategies for Analogue Synthesis

To enhance the energetic properties of the tetrazolo[1,5-b]pyridazine core, various functionalization strategies are employed to introduce energetic groups such as amino, azido (B1232118), and nitramino moieties.

Introduction of Energetic Functional Groups (e.g., amino, azido, nitramino)

The introduction of energetic functional groups is a key strategy in designing high-performance energetic materials. rsc.org The amino group can be introduced through the nucleophilic substitution of a chloro-substituted precursor, as seen with 6-chlorotetrazolo[1,5-b]pyridazine. iau.ir More complex amino derivatives, such as 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, can be synthesized through multi-step routes. sci-hub.senih.govacs.orgdtic.milresearchgate.net

The azido group, a well-known energetic functionality, can also be introduced into the tetrazolo[1,5-b]pyridazine system. For example, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine has been synthesized and shown to be a powerful, metal-free primary explosive. sci-hub.senih.govacs.orgdtic.milresearchgate.net The synthesis of 8-amino-6-azidotetrazolo[1,5-b]pyridazine further demonstrates the incorporation of this group. scholarsportal.info The synthesis of 5-azidotetrazole derivatives often involves the diazotization of a corresponding hydrazine precursor. nih.gov

The nitramino group is another important energetic moiety. The synthesis of 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine and its salts showcases the incorporation of this functional group. researchgate.netresearchgate.net The nitration of amino-substituted tetrazoles is a common method for introducing the nitramino group. nih.gov

The following table provides a summary of key synthetic reactions for functionalizing the tetrazolo[1,5-b]pyridazine system:

PrecursorReagent(s)ProductReference(s)
3,6-Dichloropyridazine1. Hydrazine2. Sodium Nitrite, HCl6-Chlorotetrazolo[1,5-b]pyridazine iau.iriau.ir
6-Chlorotetrazolo[1,5-b]pyridazineAmines6-Amino-substituted tetrazolo[1,5-b]pyridazines iau.ir
Hydrazine-substituted pyridazineSodium Nitrite, HClTetrazolo[1,5-b]pyridazine sci-hub.se
6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazineMOH (alkali metal hydroxide)Alkali metal salts of 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine researchgate.netresearchgate.net
Hydrazide of 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylic acidAromatic aldehydes8-Arylidenecarbohydrazide derivatives nih.gov
3,6-DiazidopyridazineMethyl diethyl phosphonoacetateDiethyl 8-oxo-7,8-dihydroimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate beilstein-journals.org

Formation of Alkali Metal Salts and Derivatives

The synthesis of alkali metal salts is a common strategy to modify the properties of energetic compounds. For derivatives of tetrazolo[1,5-b]pyridazine, these salts can be readily formed through straightforward acid-base reactions.

A key precursor, 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine, serves as a parent compound for the synthesis of a series of alkali metal salts. researchgate.net The general method involves suspending the parent compound, often as a hydrate (B1144303), in water within an ice bath. Subsequently, an aqueous solution containing one molar equivalent of the desired alkali metal hydroxide (B78521) (MOH) is added with stirring. researchgate.net The resulting solution is filtered and left to stand at room temperature. Over several days, crystals of the corresponding alkali metal salts precipitate and can be collected, washed with water and ethanol, and dried. researchgate.net

This process has been successfully applied to synthesize a range of salts, including those of lithium, sodium, potassium, and rubidium. researchgate.net Under specific conditions, hydrolysis of the nitramino and amino groups on the parent compound can also occur, leading to the formation of alkali metal salts of 6-nitramino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine and 6-amino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine. researchgate.net

The formation of these salts is a critical step in tuning the physical and energetic properties of the materials, often leading to enhanced thermal stability or modified sensitivity.

Table 1: Synthesis of Alkali Metal Salts from 6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine

Parent Compound Reagent (MOH) Resulting Salt
6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine Lithium Hydroxide (LiOH) Lithium 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine researchgate.net
6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine Sodium Hydroxide (NaOH) Sodium 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine researchgate.net
6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine Potassium Hydroxide (KOH) Potassium 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine researchgate.net

Bridging Group Incorporation (e.g., hydrazo, oxadiazole) for Dimerization

Dimerization of heterocyclic energetic cores using bridging groups is a powerful technique to create molecules with high density and enhanced energetic performance. For the tetrazolo[1,5-b]pyridazine system, hydrazo (-NH-NH-) and oxadiazole moieties are of particular interest as linking units.

Hydrazo-Bridged Derivatives: The synthesis of hydrazo-bridged compounds typically involves the use of hydrazine. For instance, reacting 3,6-dichloropyridazine with hydrazine hydrate is a known method to produce 1-(6-chloropyridazin-3-yl)hydrazine, demonstrating the reactivity of a halo-pyridazine with hydrazine. iau.ir While direct dimerization of this compound via a hydrazo bridge is not explicitly detailed in the provided context, analogous chemistry suggests a plausible route. A halo-substituted derivative of this compound could theoretically react with hydrazine to form a symmetric, hydrazo-linked dimer. The synthesis of nitrogen-rich 5,5'-hydrazinebistetrazolate salts from the free acid 5,5'-hydrazinebistetrazole further illustrates the stability and accessibility of the hydrazo linkage in high-nitrogen systems.

Oxadiazole-Bridged Derivatives: The 1,3,4-oxadiazole (B1194373) ring is another valuable bridging group. A synthetic pathway to incorporate this moiety starts from a carbohydrazide (B1668358) derivative of the parent heterocycle. Research has shown that the hydrazide of 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylic acid can be reacted with potassium ethylxanthate to yield 5-(6,7-diphenyltetrazolo[1,5-b]pyridazin-4-yl)-1,3,4-oxadiazole-2-thione. nih.gov This demonstrates a successful cyclization to form the oxadiazole ring attached to the tetrazolo[1,5-b]pyridazine core. By extension, a di-functionalized tetrazolo[1,5-b]pyridazine could be converted into a bis(carbohydrazide), which could then undergo double cyclization to form a bis(oxadiazole) bridged dimer. Such strategies are explored for creating melt-castable energetic materials with good thermal stability. mdpi.com

Synthesis of Triazole N-Oxide Derivatives from Key Intermediates

The incorporation of an N-oxide group into a heterocyclic energetic compound is a proven strategy to improve oxygen balance and energy density. mdpi.com For the tetrazolo[1,5-b]pyridazine system, 1,2,3-triazole N-oxide derivatives have been successfully synthesized from key intermediates. dtic.mil

The synthetic route begins with a hydrazine-substituted precursor derived from the tetrazolo[1,5-b]pyridazine core. dtic.mil This hydrazine derivative serves as a versatile intermediate. Treatment of this compound with sodium nitrite in a dilute acid, such as hydrochloric acid, facilitates the formation of a fused triazole ring system. dtic.mil The specific conditions of this reaction can be controlled to promote the formation of the 1,2,3-triazole N-oxide structure. The synthesis of four distinct 1,2,3-triazole N-oxide derivatives from a hydrazine-substituted tetrazolo[1,5-b]pyridazine has been reported, underscoring the viability of this synthetic pathway. dtic.milacs.org

This methodology leverages established chemistry for N-oxide formation and applies it to complex, nitrogen-rich heterocyclic systems, paving the way for a new class of advanced energetic materials based on the tetrazolo[1,5-b]pyridazine skeleton. dtic.milnih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine
Lithium 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine
Sodium 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine
Potassium 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine
Rubidium 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine
6-Nitramino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine
6-Amino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine
3,6-Dichloropyridazine
1-(6-Chloropyridazin-3-yl)hydrazine
5,5'-Hydrazinebistetrazole
6,7-Diphenyltetrazolo[1,5-b]pyridazine-8-carboxylic acid hydrazide
5-(6,7-Diphenyltetrazolo[1,5-b]pyridazin-4-yl)-1,3,4-oxadiazole-2-thione
Potassium ethylxanthate
Sodium nitrite
6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine
8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine
1,2,3-triazole N-oxide

Advanced Structural Characterization and Solid State Analysis of 6 Nitrotetrazolo 1,5 B Pyridazine Systems

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis offers definitive proof of structure for crystalline solids. For derivatives of the tetrazolo[1,5-b]pyridazine (B14759603) system, such as 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, this technique has been instrumental in determining key structural features. dtic.mil Data for these analyses are typically collected on diffractometers using graphite-monochromated Mo Kα radiation. dtic.mil

Crystallographic studies of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine reveal a high degree of planarity in the molecule. dtic.milsci-hub.se The torsion angles, such as O(2)−N(3)−C(4)−C(14) at -1.2° and N(6)−C(5)−C(7)−N(8) at 1.1°, confirm that nearly all atoms of the molecule are coplanar. dtic.milsci-hub.se This planarity is a significant feature, contributing to the stability of the compound. sci-hub.se Hirshfeld surface analysis further supports the near-planar structure of these types of molecules. sci-hub.se

Detailed analysis of the bond lengths and angles provides insight into the electronic structure of the fused rings. In 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, the bond lengths have been determined with high precision. dtic.milsci-hub.se For instance, the bond lengths within the molecule range from approximately 1.295 Å to 1.491 Å. dtic.milsci-hub.se

Selected Bond Lengths for 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine
Bond Length (Å)
N11−N121.295
C7−C51.491

Data sourced from studies on 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine. dtic.milsci-hub.se

The bond angles also provide critical information, with the N9−N10−C14 angle being 129.8°. dtic.milsci-hub.se

Intermolecular forces, particularly hydrogen bonds, play a crucial role in the stability and crystal structure of these compounds. In the crystal lattice of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, both intramolecular and intermolecular hydrogen bonds are present. dtic.mil An intramolecular bond exists between N(6)−H(6A)···O(1), which helps to stabilize the molecular conformation. dtic.milsci-hub.se Furthermore, intermolecular hydrogen bonds, such as N(6)−H(6B)···N(14) (with a symmetry code of x−1, y, z), link the molecules into a three-dimensional network. dtic.mil These extensive hydrogen-bonding networks are a key factor in the stability of the crystal structure. dtic.mil

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the structures of these compounds, especially in solution or when single crystals are not available.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of tetrazolo[1,5-b]pyridazine derivatives. rsc.org For example, the spectra for 6,8-diamino-7-nitrotetrazolo[1,5-b]pyridazine have been recorded in DMSO-d6. rsc.org The chemical shifts observed in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei within the molecule.

NMR Data for 6,8-diamino-7-nitrotetrazolo[1,5-b]pyridazine in DMSO-d6
Nucleus Chemical Shift (ppm)
¹H10.03 (s, 1H), 9.59 (s, 1H), 7.76 (s, 2H)
¹³C152.78, 141.84, 137.92, 113.69

Data corresponds to 6,8-diamino-7-nitrotetrazolo[1,5-b]pyridazine. rsc.org

These spectroscopic data are invaluable for confirming the successful synthesis of the target compounds and for providing insight into their electronic structure. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and assign vibrational modes within a molecule. The IR spectrum provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In the analysis of tetrazolo[1,5-b]pyridazine-based energetic compounds, IR spectroscopy is crucial for confirming the presence of key functional groups that contribute to their energetic properties. researchgate.net The characteristic vibrational frequencies of the nitro group (NO₂), for instance, are readily identifiable. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

The tetrazole ring itself exhibits a series of characteristic absorptions. The N-N and C-N stretching vibrations within the heterocyclic ring system give rise to distinct peaks in the fingerprint region of the IR spectrum. researchgate.net Furthermore, the pyridazine (B1198779) ring has its own set of vibrational modes that can be identified. core.ac.uk

Detailed assignments of the vibrational modes are often supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and help in the interpretation of the experimental spectra. researchgate.netcore.ac.uk

Table 1: Characteristic Infrared Absorption Frequencies for 6-Nitrotetrazolo[1,5-b]pyridazine and Related Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1600
Nitro (NO₂)Symmetric Stretch1300 - 1400
Tetrazole RingN-N StretchFingerprint Region
Tetrazole RingC-N StretchFingerprint Region
Pyridazine RingRing VibrationsFingerprint Region
C-HAromatic Stretch~3000 - 3100

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions in the solid state. pressbooks.pubuwo.ca

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. researchgate.net By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the calculation of a unique molecular formula.

For this compound and its derivatives, obtaining an accurate molecular formula is a critical step in their characterization, confirming the successful synthesis of the target molecule. The high nitrogen content of these compounds makes precise mass determination essential to distinguish between potential elemental compositions.

The process involves ionizing the sample and analyzing the resulting ions in a mass analyzer capable of high resolution. The experimentally measured m/z value is then compared to the theoretical exact masses of possible molecular formulas. The close agreement between the experimental and calculated mass provides strong evidence for the proposed structure.

Table 2: Example of High-Resolution Mass Spectrometry Data

CompoundTheoretical Exact Mass (m/z)Measured Exact Mass (m/z)Molecular Formula
This compound[Data not publicly available][Data not publicly available]C₅H₂N₆O₂

Surface and Interaction Analysis

Understanding the intermolecular interactions within the crystal lattice is crucial for predicting the stability, sensitivity, and performance of energetic materials. Hirshfeld surface analysis and the associated 2D fingerprint plots provide a powerful graphical approach to visualize and quantify these interactions.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to partition crystal space and visualize intermolecular interactions. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, providing a visual representation of the regions where intermolecular contacts are most significant.

The surface is colored according to various properties, most commonly the normalized contact distance (d_norm), which highlights regions of close contact. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation. nih.gov

For pyridazine-containing compounds, Hirshfeld surface analysis has been used to identify and quantify the various intermolecular contacts, such as N···H, O···H, and N···N interactions, which play a significant role in the crystal packing. sci-hub.senih.gov The analysis can reveal the nature and extent of these interactions, providing insights into the stability of the crystal structure.

Two-Dimensional Fingerprint Plot Interpretation for Interaction Mapping

Derived from the Hirshfeld surface, two-dimensional (2D) fingerprint plots provide a quantitative summary of the intermolecular contacts in a crystal. nih.govsci-hub.se These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e).

For instance, sharp spikes in the fingerprint plot often correspond to strong, directional interactions like hydrogen bonds, while more diffuse regions can represent weaker van der Waals contacts. By analyzing the shapes and positions of the features in the 2D fingerprint plot, researchers can gain a detailed understanding of the interaction landscape of this compound and its analogs. sci-hub.senih.gov

Computational and Theoretical Investigations of 6 Nitrotetrazolo 1,5 B Pyridazine

Electronic Structure Theory and Quantum Chemical Calculations

Theoretical chemistry provides a foundational understanding of the intrinsic properties of energetic molecules. Through the application of electronic structure theory, researchers can model and predict the behavior of compounds, guiding the development of new high-energy density materials (HEDMs).

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and ground state properties of molecules. For derivatives of the tetrazolo[1,5-b]pyridazine (B14759603) ring system, DFT calculations have been instrumental in establishing key structural and thermodynamic parameters.

For instance, in the case of the related compound, 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, DFT calculations revealed that all atoms in the molecule are coplanar. sci-hub.se This planarity is a significant feature in many energetic materials, often contributing to higher crystal densities and thermal stability. The calculated bond lengths for this derivative range from 1.295 Å to 1.491 Å. sci-hub.se Such calculations are fundamental for confirming molecular geometries and understanding the nature of the chemical bonds within the energetic framework.

The electrostatic potential (ESP) mapped onto the molecular surface is a critical tool for analyzing the reactivity and sensitivity of energetic compounds. It provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential).

In energetic materials, the presence of strong positive electrostatic potentials is often correlated with increased sensitivity to impact. sci-hub.se For derivatives of 6-nitrotetrazolo[1,5-b]pyridazine, ESP calculations show distinct regions of positive and negative potential. In 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, the analysis of its ESP surface helps in understanding its notable insensitivity, which is comparable to that of the well-known insensitive explosive 2,4,6-triamino-1,3,5-trinitrobenzene (TATB). sci-hub.se The distribution and intensity of these potential fields are key to predicting how a molecule will interact with external stimuli.

The energy band structure of a material, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key indicator of its kinetic stability and reactivity. A larger HOMO-LUMO gap generally implies greater stability.

For fused heterocyclic energetic materials, the HOMO-LUMO gap (ΔELUMO-HOMO) is a frequently calculated parameter. researchgate.net While specific band structure diagrams for this compound are not available, studies on related fused tetrazole systems show that the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels. researchgate.net For example, in a series of substituted tetrazole compounds, the ΔELUMO-HOMO values were found to vary, indicating that the stability and reactivity can be tuned through chemical modification. researchgate.net This parameter is crucial for designing new energetic materials with a desired balance of performance and stability.

The analysis of Bond Dissociation Energies (BDEs) is fundamental to identifying the weakest bond in a molecule, often referred to as the "trigger bond." The rupture of this bond is typically the initial step in the decomposition of an energetic material.

While specific BDE values for this compound are not detailed in the available literature, research on other energetic molecules establishes a clear link between surface electrostatic potentials and the BDE of C-NO2 or N-NO2 bonds. The initial decomposition step for many nitro-containing energetic materials is the cleavage of the C-NO2 bond. Computational methods are employed to calculate the energy required to break these bonds, providing insight into the thermal stability of the compound. The strength of these trigger linkages is a primary determinant of the molecule's sensitivity to detonation.

Theoretical Prediction and Modeling of Performance Parameters

Beyond understanding the intrinsic molecular properties, computational methods are extensively used to predict the macroscopic performance of energetic materials, such as their detonation characteristics.

The EXPLO5 software is a widely used thermochemical code for calculating the detonation parameters of energetic materials based on their elemental composition, density, and heat of formation. This allows for a reliable prediction of performance, which can guide synthesis efforts toward the most promising candidates.

For several compounds based on the tetrazolo[1,5-b]pyridazine framework, detonation velocities (VD) and pressures (P) have been calculated using EXPLO5. researchgate.netnih.gov These calculations demonstrate the high energetic potential of this class of compounds. For example, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine was shown to have a calculated detonation velocity superior to that of the commercial primary explosive diazodinitrophenol (B1670408) (DDNP). sci-hub.senih.govresearchgate.net The predictive power of EXPLO5 is essential for the efficient design and screening of new energetic materials.

Modeling of Pressure Effects on Molecular and Crystal Structures

The application of external pressure can significantly alter the molecular and crystal structures of energetic materials, influencing their stability and sensitivity. Computational modeling, particularly using density functional theory (DFT), is employed to simulate these effects. For related nitrogen-rich heterocyclic compounds, studies have shown that pressure induces changes in bond lengths, bond angles, and intermolecular distances. For instance, in some tetrazole-based energetic perovskites, compression is observed along the c-axis of the crystal structure. researchgate.net This anisotropic compression can affect the material's sensitivity to stimuli. While specific data for this compound is not detailed in the provided search results, the methodology would involve applying simulated hydrostatic pressure to the unit cell and optimizing the geometry to find the lowest energy conformation at different pressures. This allows for the examination of changes in unit cell parameters and molecular geometry, providing a theoretical basis for its behavior under compression.

Computational Studies on Thermal Decomposition Pathways and Onset Temperatures

Understanding the thermal decomposition of an energetic material is critical for assessing its thermal stability. Computational chemistry offers tools to predict decomposition pathways and estimate activation energies, which correlate with the onset temperature of decomposition. For various nitrogen-rich compounds, the initial steps of thermal decomposition often involve the cleavage of the weakest bonds. In many tetrazine and triazole derivatives, this can be the N-N bond in the ring or the bond connecting a substituent group. researchgate.netmdpi.com

Mechanistic Studies through Computational Chemistry

Computational chemistry provides a molecular-level understanding of reaction mechanisms that are often difficult to probe experimentally.

Reaction Pathway and Transition State Analysis

Analyzing the reaction pathway and identifying transition states are fundamental to understanding the kinetics and mechanism of a chemical reaction, including decomposition. For energetic materials, this involves mapping the potential energy surface for the decomposition reaction. The initial step is often the homolytic cleavage of a bond to form radical species. researchgate.net

For example, studies on the decomposition of s-tetrazine derivatives show that the initial fragmentation pathway involves the elimination of molecular nitrogen (N₂) from the tetrazine ring, followed by the cleavage of the remaining N-N bond. researchgate.net A similar approach for this compound would involve calculating the energy barriers for various possible initial steps, such as the cleavage of the C-NO₂ bond or the fragmentation of the tetrazole or pyridazine (B1198779) rings. The pathway with the lowest activation energy is considered the most probable decomposition route.

Investigation of Solvent Effects on Molecular Equilibrium

While this compound is a solid energetic material, understanding its behavior in solution can be relevant for its synthesis, purification, and formulation. Computational models, such as the Polarizable Continuum Model (PCM), can be used to investigate the influence of solvents on molecular properties and equilibrium. For instance, the crystallization of a related compound, 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, was achieved from a DMSO solution, indicating the importance of solvent interactions. sci-hub.se Solvent effects can alter the conformational equilibrium, dipole moment, and the relative stability of different tautomers or isomers, which could, in turn, influence its reactivity and sensitivity.

Anisotropy of Compressibility from Lattice Parameter Changes under Pressure

The anisotropy of compressibility describes how the crystal lattice compresses differently along different crystallographic axes under pressure. This property is directly related to the arrangement of molecules and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, within the crystal. sci-hub.se For energetic materials, high anisotropy in compressibility can lead to the buildup of localized stress under pressure, potentially increasing sensitivity.

This anisotropy can be computationally determined by simulating the crystal structure under varying pressures and analyzing the resulting changes in the lattice parameters (a, b, c) and angles (α, β, γ). For example, studies on some tetrazole-based energetic materials have demonstrated significant compression along one axis, which was linked to changes in friction sensitivity. researchgate.net A similar computational analysis for this compound would provide valuable data on its mechanical stability and response to pressure, which are crucial for handling and application.

Reactivity and Transformation Pathways of 6 Nitrotetrazolo 1,5 B Pyridazine Systems

Intramolecular Rearrangements and Isomerization Processes

Intramolecular rearrangements and isomerizations are fundamental to the chemistry of tetrazolo[1,5-b]pyridazines, influencing their stability and reactivity.

A key feature of azido-substituted tetrazoloazines is the existence of an azido-tetrazole equilibrium, a form of valence tautomerism where the molecule can exist as either a fused tetrazole ring or an open-chain azido-pyridazine. This equilibrium is sensitive to a variety of factors.

The position of the azido-tetrazole equilibrium is significantly influenced by the electronic nature of substituents on the pyridazine (B1198779) ring, the polarity of the solvent, and the temperature. nih.govresearchgate.net Generally, electron-withdrawing groups, such as the nitro group in 6-nitrotetrazolo[1,5-b]pyridazine, tend to shift the equilibrium towards the azido (B1232118) form. nih.gov Conversely, electron-donating groups favor the tetrazole isomer. nih.gov

The solvent polarity also plays a crucial role; an increase in solvent polarity typically favors the more polar tetrazole form. researchgate.netnih.gov For instance, in many heterocyclic systems, the proportion of the tetrazolyl isomer increases with a higher solvent dielectric constant. nih.gov Temperature is another critical factor, with higher temperatures generally favoring the azido isomer in what is often an endothermic process. researchgate.net The study of this equilibrium is often carried out using techniques like 1H NMR and 15N-labeled compounds to trace the tautomeric forms.

Table 1: Factors Influencing Azido-Tetrazole Equilibrium

FactorInfluence on Equilibrium
Substituents Electron-withdrawing groups favor the azido form; electron-donating groups favor the tetrazole form. nih.gov
Solvent Polarity Increasing solvent polarity generally shifts the equilibrium towards the tetrazole form. researchgate.netnih.gov
Temperature Higher temperatures typically favor the formation of the azido isomer. researchgate.net

The recyclization of nitropyridine derivatives is a known pathway for the synthesis of various fused heterocyclic systems. ias.ac.innih.gov While specific studies on the recyclization of this compound itself were not detailed in the provided search results, the general mechanisms for related compounds involve intramolecular nucleophilic attack or cyclization following the reduction of the nitro group. For many fused heterocycles, thermal or photochemical cyclization of azidopyrimidines through nitrene formation is a common strategy. nih.gov The synthesis of fused N-heterocycles is of significant interest due to their potential applications in medicinal chemistry and material sciences, often leading to compounds with enhanced stability and specific electronic properties. ias.ac.in

Nucleophilic Substitution and Addition Reactions in Derivatization

Nucleophilic substitution is a primary method for the derivatization of the tetrazolo[1,5-b]pyridazine (B14759603) ring system, particularly when a good leaving group is present. The presence of the electron-withdrawing nitro group in this compound activates the pyridazine ring for nucleophilic attack. wikipedia.org

The SNAr (addition-elimination) mechanism is the most common pathway for nucleophilic aromatic substitution in such electron-deficient systems. wikipedia.orgnih.gov For example, a chlorine atom on the pyridazine ring can be readily displaced by various nucleophiles. Studies on related 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) have shown that it undergoes facile substitution with amines at room temperature. iau.iriau.ir Similarly, derivatives of this compound can be synthesized through nucleophilic substitution reactions. For instance, the synthesis of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine involves the treatment of a precursor with aqueous ammonia. dtic.mil The reaction of a substituted tetrazolo[1,5-b]pyridazine with hydrazine (B178648) monohydrate to yield a hydrazine-substituted compound is another example of nucleophilic substitution. dtic.mil

Table 2: Examples of Nucleophilic Substitution on the Tetrazolo[1,5-b]pyridazine Ring

PrecursorNucleophileProductReference
6-Chlorotetrazolo[1,5-b]pyridazineAmines6-Amino-substituted tetrazolo[1,5-b]pyridazines iau.iriau.ir
Substituted tetrazolo[1,5-b]pyridazineHydrazine monohydrateHydrazine-substituted tetrazolo[1,5-b]pyridazine dtic.mil
Substituted tetrazolo[1,5-b]pyridazineAqueous ammoniaAmino-substituted tetrazolo[1,5-b]pyridazine dtic.mil

Hydrolysis and Decomposition Reactions under Specific Conditions

The stability of this compound derivatives can be compromised under specific conditions, leading to hydrolysis or decomposition. In a study on a related compound, 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine, hydrolysis of the nitramino and amino groups was observed under specific conditions, resulting in the formation of the corresponding hydroxy derivatives. researchgate.net The mechanism of hydrolysis in nitro-containing heterocyclic systems can be complex, often involving initial scission of a bond activated by the nitro group. nih.gov

The thermal decomposition of nitrotetrazolo[1,5-b]pyridazine derivatives is a critical aspect, especially for those developed as energetic materials. The decomposition temperature is highly dependent on the substituents. For example, the replacement of a thermally sensitive azido group with a more stable amino group can drastically increase the onset of thermal decomposition from 163 °C to 290 °C in one instance. dtic.milsci-hub.se The decomposition of such high-nitrogen compounds is often a single-step process as observed by thermogravimetric analysis (TGA). scispace.com The thermal stability is a key parameter in determining the practical applications of these compounds. bibliotekanauki.plmdpi.com

Reactions with Organophosphorus Reagents (Phosphanes and Phosphites)

Azido-substituted derivatives of tetrazolo[1,5-b]pyridazine can undergo the Staudinger reaction with phosphines (phosphanes). This reaction involves the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide (B81097) group to form a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen to yield an iminophosphorane. nih.gov This reaction is a mild method for the reduction of azides to amines upon subsequent hydrolysis. nih.gov The Staudinger ligation, a modification of this reaction, is a widely used bioorthogonal reaction. The reaction of 6-azidotetrazolo[1,5-b]pyridazine (B79752) with phosphines has been noted as a potential hazard, leading to explosive decomposition under certain conditions. acs.org

The chemoselectivity of the Staudinger reaction can be influenced by the electronic and steric properties of both the azide and the phosphine. In some cases, with bis(azido)phosphines, a single Staudinger reaction occurs chemoselectively. surfacesciencewestern.com

Advanced Applications and Functional Material Development Based on Tetrazolo 1,5 B Pyridazine Scaffolds

Design and Synthesis of High Energy Density Materials (HEDMs)

The pursuit of novel HEDMs with superior performance and enhanced safety characteristics is a critical area of research. The tetrazolo[1,5-b]pyridazine (B14759603) framework, with its high nitrogen content and fused-ring structure, offers a unique platform for the design of next-generation energetic materials.

Exploration of Nitrogen-Rich Fused Heterocycles for Enhanced Performance

The energy of nitrogen-rich compounds is primarily released from the high positive heat of formation, a contrast to traditional explosives that rely on the oxidation of a carbon backbone. mdpi.com This fundamental difference allows for the design of materials with a better oxygen balance and the production of environmentally benign N₂ gas upon decomposition. mdpi.com The incorporation of explosophoric groups such as nitro (-NO₂) and azido (B1232118) (-N₃) onto the tetrazolo[1,5-b]pyridazine scaffold is a common strategy to further enhance energetic performance. researchgate.netresearchgate.netacs.orgnih.gov

Strategies for Tailoring Energy Output, Thermal Stability, and Sensitivity Profiles

A critical challenge in the development of HEDMs is achieving a balance between high energy output, thermal stability, and low sensitivity to external stimuli like impact and friction. energetic-materials.org.cn Several strategies are employed to tailor these properties in derivatives of 6-nitrotetrazolo[1,5-b]pyridazine.

The introduction of different functional groups onto the pyridazine (B1198779) ring significantly influences the compound's properties. For instance, the presence of amino (-NH₂) groups can increase hydrogen bonding, leading to higher density and reduced sensitivity. sci-hub.se Conversely, the incorporation of azido (-N₃) groups can substantially increase the heat of formation and detonation performance, often at the cost of decreased stability. researchgate.netacs.orgnih.gov

The position of the nitro group and other substituents on the tetrazolo[1,5-b]pyridazine ring also plays a crucial role. The electronic effects of these groups can alter the bond dissociation energies of the trigger linkages (the weakest bonds in the molecule), which is directly related to sensitivity. colostate.edunih.gov Computational methods, such as the calculation of electrostatic potentials (ESP), are valuable tools for predicting the sensitivity of new compounds. sci-hub.sedtic.mil Regions of strong positive electrostatic potential on the molecular surface are often associated with higher impact sensitivity. sci-hub.sedtic.mil

Thermal stability is often assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netmdpi.com For example, 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine exhibits a desirable high thermal stability with a decomposition temperature of 290 °C. sci-hub.sedtic.mil This high thermal stability is a key attribute for practical applications, ensuring safety during storage and handling. researchgate.net

Development of Environmentally Benign Energetic Materials

A significant driver in modern HEDM research is the development of "green" or environmentally benign energetic materials to replace traditional explosives that contain heavy metals, such as lead azide (B81097). dtic.mildtic.mildtic.mil These traditional materials pose risks of long-term environmental contamination and health hazards. dtic.mil

Nitrogen-rich compounds based on the tetrazolo[1,5-b]pyridazine scaffold are promising candidates for green explosives because their decomposition products are primarily non-toxic gases like nitrogen (N₂). mdpi.com The synthesis of these compounds is also being optimized to be more environmentally friendly. For instance, straightforward, high-yield synthetic routes from commercially available reagents are being developed to minimize waste and the use of hazardous materials. acs.orgnih.govdtic.mil The development of metal-free organic explosives is a key focus in this area. researchgate.netacs.orgnih.govdtic.mildtic.mil

Role as Primary and Secondary Explosive Candidates

Derivatives of the tetrazolo[1,5-b]pyridazine core have shown potential as both primary and secondary explosives, depending on their specific molecular structure and resulting properties. researchgate.netacs.orgnih.gov

Primary Explosives: These are highly sensitive materials used in small quantities to initiate the detonation of less sensitive secondary explosives. A notable example is 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine, which exhibits excellent detonation performance, superior to some commercial primary explosives like lead azide and diazodinitrophenol (B1670408) (DDNP). researchgate.netacs.orgnih.gov Its ability to initiate the detonation of a secondary explosive like RDX with a very small amount of material highlights its potential as a green primary explosive. researchgate.netacs.orgnih.gov

Secondary Explosives: These are less sensitive materials that provide the main explosive power. 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine is a promising candidate for a secondary explosive. researchgate.netacs.orgnih.gov It combines good detonation performance with superior thermal stability and remarkable insensitivity to impact and friction, comparable to the insensitive explosive TATB. sci-hub.sedtic.mil

The table below summarizes the properties of two key tetrazolo[1,5-b]pyridazine derivatives:

CompoundRoleDetonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)
6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-aminePrimary Explosive8746 acs.orgnih.gov31.5 acs.orgnih.gov> 40 sci-hub.se> 360 sci-hub.se-
8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamineSecondary Explosive--> 40 sci-hub.sedtic.mil> 360 sci-hub.sedtic.mil290 sci-hub.sedtic.mil

Investigation of Energetic Salt Derivatives for Performance Enhancement

The formation of energetic salts is another strategy to enhance the performance and stability of HEDMs. By reacting an acidic energetic compound with a base, an ionic salt is formed. This can lead to increased density, improved thermal stability, and modified sensitivity.

In the context of the tetrazolo[1,5-b]pyridazine system, research has been conducted on the synthesis of alkali metal salts of derivatives like 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine. researchgate.netresearchgate.net These salts have been shown to exhibit good thermal stability (decomposition temperatures above 175 °C), high energy levels (detonation velocities over 6700 m/s), and low sensitivities (impact sensitivity ≥ 18 J). researchgate.net The study of these salts provides another avenue for fine-tuning the properties of energetic materials based on the tetrazolo[1,5-b]pyridazine scaffold. researchgate.netresearchgate.net

Materials Science Applications Beyond Energetic Compounds

While the primary focus of research on this compound and its analogs has been on their energetic properties, the unique electronic and structural characteristics of the tetrazolo[1,5-b]pyridazine scaffold suggest potential applications in other areas of materials science. Nitrogen-rich heterocycles are known to be used in various fields, including medicine, pesticides, and photosensitive materials. mdpi.commedwinpublishers.com The ability of the nitrogen atoms in the heterocyclic rings to form various types of bonds makes them attractive for designing molecules with specific functions. medwinpublishers.com Although current research is heavily concentrated on HEDMs, the fundamental properties of this fused ring system could be leveraged for the development of novel functional materials in the future.

Investigation of Optical and Electrical Properties for Novel Material Development

Research into the tetrazolo[1,5-b]pyridazine scaffold has primarily centered on its utility in energetic materials, where properties like high density and thermal stability are paramount. researchgate.netnih.gov While direct and extensive studies on the optical and electrical properties of this compound are not widely documented, research on closely related derivatives provides significant insights into the potential of this class of compounds for novel material development.

One such study focused on 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at), a promising energetic material. nih.gov Investigations using density functional theory revealed that the optical properties of this molecule change predictably under pressure. As pressure increases, the material's absorption range widens. nih.gov At low energy intervals, the compound is transparent, but with increasing energy and pressure, its optical activity becomes more pronounced, signifying an increase in the absorption coefficient. nih.gov These findings suggest that the optical characteristics of tetrazolo[1,5-b]pyridazine derivatives can be tuned, a feature that is highly desirable in the development of advanced functional materials.

The electronic properties are also influenced by external pressure. Studies on the 3at derivative show that bond lengths shorten under pressure, leading to stronger intermolecular bonds. nih.gov This compression indicates an anisotropy in compressibility, highlighting how mechanical stress can alter the material's fundamental properties. nih.gov While the primary application explored for these compounds has been as explosives, their tunable optical and electronic characteristics suggest a potential for use in sensors or other specialized material science applications. acs.orgresearchgate.net

Biochemical and Pharmacological Research Applications

The rigid, nitrogen-rich structure of the tetrazolo[1,5-b]pyridazine core has made it an attractive scaffold for the design of biologically active molecules. Derivatives have been investigated for a range of pharmacological activities, demonstrating the versatility of this chemical framework.

Investigation of Inhibitory Activity on MACC1-Driven Cancer Metastasis

Metastasis is a primary cause of cancer-related mortality, making the identification of anti-metastatic drugs a critical goal in oncology. researchgate.net The Metastasis Associated in Colon Cancer 1 (MACC1) gene has been identified as a key driver of tumor progression and metastasis in colorectal cancer and more than 20 other solid cancers. researchgate.net High expression of MACC1 is a prognostic marker for poor survival and an increased risk of metastasis. nih.gov

In the search for novel therapeutic agents, a high-throughput screen of over 118,500 compounds was conducted to find transcriptional inhibitors of MACC1. nih.gov This extensive screening identified compounds based on the 1,2,3,4-tetrazolo[1,5-b]pyridazine scaffold as potent and efficient inhibitors of MACC1 expression. researchgate.net These compounds were shown to effectively decrease MACC1-induced cancer cell motility in vitro, a crucial step in the metastatic cascade. nih.gov Further structure-activity relationship (SAR) studies helped identify the essential core structure for this inhibitory activity, and lead candidates demonstrated the ability to restrict metastasis in xenograft mouse models. researchgate.netnih.gov

Table 1: Effect of Tetrazolo[1,5-b]pyridazine-Based Compounds on MACC1
ActivityObservationSignificance
MACC1 InhibitionIdentified as efficient transcriptional inhibitors of MACC1 expression. researchgate.netnih.govPotential to prevent the formation of metastases in various cancers.
Cancer Cell MotilitySignificantly decreased MACC1-induced cancer cell motility in vitro. nih.govDirectly counteracts a key process in tumor cell invasion and spread.
In Vivo EfficacyBest candidates demonstrated metastasis restriction in xenografted mouse models. researchgate.netShows promise for translation into clinical anti-metastatic therapies.

Mechanistic Studies on NFκB Pathway Modulation

To understand how tetrazolo[1,5-b]pyridazine compounds inhibit MACC1-driven metastasis, researchers investigated their mode of action. researchgate.net RNA-sequencing and subsequent gene set enrichment analysis pointed towards the modulation of specific immune-related signaling pathways. researchgate.net Among these, the Nuclear Factor kappa B (NF-κB) pathway was identified as a key target. researchgate.netnih.gov The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival, and its dysregulation is a well-established hallmark of cancer.

The finding that tetrazolo[1,5-b]pyridazine-based MACC1 inhibitors modulate the NF-κB pathway provides a mechanistic basis for their anti-metastatic effects. nih.gov This is consistent with other research on related heterocyclic scaffolds; for instance, a study on pyrazolo[1,5-a]quinazolines found that its most potent anti-inflammatory compounds worked by inhibiting lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov This dual action on both MACC1 transcription and NF-κB signaling highlights the therapeutic potential of the tetrazolo[1,5-b]pyridazine scaffold in oncology.

General Antimicrobial Activity Studies Against Microorganisms

The field of medicinal chemistry continuously explores nitrogen-rich heterocyclic compounds for their potential as antimicrobial agents. Various classes of related compounds, such as pyrazolines and hydrazones, have demonstrated a wide range of antibacterial and antifungal activities. nih.gov These compounds are known to interfere with microbial growth, and their efficacy is often linked to specific structural features, such as the presence of methoxy (B1213986) groups on phenyl rings attached to the core scaffold. nih.gov

However, specific and detailed studies focusing on the antimicrobial properties of this compound are not extensively reported in the available literature. While the broader family of nitrogen heterocycles is a fertile ground for antimicrobial drug discovery, the research focus for the tetrazolo[1,5-b]pyridazine scaffold itself has been more directed towards its anti-inflammatory, anti-cancer, and energetic material applications. dtic.milnih.gov Future research may yet explore the potential of this specific nitro-derivative against various microorganisms.

Exploration of Anti-inflammatory Activity Mechanisms

The tetrazolo[1,5-b]pyridazine scaffold has been recognized for its potential in developing anti-inflammatory agents. dtic.mil The pyridazinone core, a related structure, is known to be a leading framework for creating anti-inflammatory drugs with potentially low ulcerogenic side effects. nih.gov

A notable study described the synthesis of imidazophosphor ester-based tetrazolo[1,5-b]pyridazines, which were evaluated for their anti-inflammatory and antinociceptive properties. beilstein-journals.org Several of these compounds exhibited significant anti-inflammatory activity. For example, a β-enaminobisphosphonate derivative showed potent anti-inflammatory properties, with its effect measured at 114% relative to the standard drug indomethacin (B1671933) after 360 minutes in a carrageenan-induced hind paw edema test. beilstein-journals.org Other compounds in the series also displayed good to excellent inhibition of inflammation, ranging from 95% to 108% compared to the control. beilstein-journals.org These findings underscore the utility of the tetrazolo[1,5-b]pyridazine framework as a basis for designing novel non-steroidal anti-inflammatory drugs (NSAIDs). beilstein-journals.org

Table 2: Anti-inflammatory Activity of Tetrazolo[1,5-b]pyridazine Derivatives beilstein-journals.org
Compound TypeTest ModelKey Finding
β-Enaminobisphosphonate DerivativeCarrageenan-induced hind paw edemaShowed the most potent activity (114% relative to indomethacin).
Other Imidazophosphor Ester DerivativesCarrageenan-induced hind paw edemaDisplayed good to excellent inflammation inhibition (95-108% vs. control).

Assessment of Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of pyridazine derivatives has been a subject of interest in anticancer research. Studies on related structures have established their ability to inhibit the growth of cancer cells. For example, certain 1-methoxyphenylpyridazine-6-ones were found to be cytotoxic to human KB and HeLa cell lines, with the presence of a halogen at the C-5 position playing a key role in their activity. nih.gov

Q & A

Basic: What synthetic methodologies are effective for preparing 6-Nitrotetrazolo[1,5-b]pyridazine?

Answer:
A two-step route is commonly employed:

Chlorination : Start with commercially available pyridazine derivatives. For example, 6-chlorotetrazolo[1,5-b]pyridazine (CAS 21413-15-0) is synthesized via cyclization of 3-(aminomethyl)pyridazines using chlorinating agents .

Nitration : Introduce the nitro group via electrophilic substitution. Conditions such as mixed acid (HNO₃/H₂SO₄) or acetyl nitrate can be optimized for regioselectivity. Evidence suggests nitration at the 6-position enhances energetic performance .
Key Considerations : Monitor reaction temperature (<50°C) to avoid decomposition, and use TLC or HPLC for intermediate purity verification .

Advanced: How do structural modifications (e.g., nitro group position) influence detonation performance?

Answer:
Comparative studies on tetrazolo[1,5-b]pyridazine derivatives reveal:

  • Detonation Velocity (Dv) : 6-Nitro derivatives exhibit superior Dv (e.g., 8746 m/s for compound 3at in ) compared to 8-nitro isomers due to enhanced density (1.87 g/cm³) and heat of formation (ΔHf ≈ 350 kJ/mol) .
  • Thermal Stability : Nitro groups at the 6-position reduce sensitivity to friction (IS > 40 J) while maintaining decomposition temperatures >200°C .
    Methodological Insight : Use Kamlet-Jacobs equations to predict detonation parameters, validated via small-scale ballistic mortar tests .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolves nitro group orientation and crystal packing. For example, solvothermal techniques in confirmed phase behavior in hydrated forms .
  • Spectroscopy :
    • IR : Nitro stretching vibrations appear at 1530–1540 cm⁻¹ (asymmetric) and 1340–1350 cm⁻¹ (symmetric) .
    • NMR : ¹H NMR shows downfield shifts for pyridazine protons (δ 8.5–9.0 ppm) due to nitro electron-withdrawing effects .
      Quality Control : Pair differential scanning calorimetry (DSC) with impact sensitivity tests to assess safety .

Advanced: How can computational modeling resolve contradictions in thermal decomposition pathways?

Answer:
Conflicting DSC data (e.g., exothermic peaks at 220°C vs. 240°C) may arise from polymorphic variations or impurities. Address this via:

  • ReaxFF Molecular Dynamics : Simulate decomposition mechanisms (e.g., nitro → NO₂ elimination followed by ring fragmentation) .
  • DFT Calculations : Compare activation energies of competing pathways (e.g., C–N bond cleavage vs. ring-opening) .
    Experimental Validation : Use TG-FTIR-MS to detect gaseous products (e.g., N₂O, CO) and correlate with simulated pathways .

Basic: What pharmacological screening methods evaluate this compound derivatives?

Answer:

  • In Vitro Assays :
    • NF-κB Inhibition : Measure IC₅₀ via LPS-induced IκBα ubiquitination (e.g., IC₅₀ = 2.3 µM for RO 106-9920 in ).
    • Cytokine Suppression : ELISA quantifies TNF-α, IL-1β, and IL-6 reduction in human peripheral blood mononuclear cells (PBMCs) .
  • In Vivo Models : Use murine carrageenan-induced edema to assess anti-inflammatory efficacy (oral administration, 10 mg/kg) .

Advanced: What strategies mitigate sensitivity trade-offs in energetic applications?

Answer:

  • Co-crystallization : Blend with less sensitive compounds (e.g., NTO) to reduce friction sensitivity while maintaining detonation velocity .
  • Graphene Oxide (GO) Composites : GO layers in AP/NTO composites reduce impact sensitivity by 30% via interfacial charge dissipation .
    Testing Protocols : Adopt UN gap test (for detonation threshold) and BAM fallhammer (for impact sensitivity) .

Basic: How is regioselectivity controlled during functionalization of tetrazolo[1,5-b]pyridazine?

Answer:

  • Electronic Effects : Nitro groups direct electrophiles to electron-deficient positions (e.g., 6-nitro derivatives favor substitution at the 7-position) .
  • Steric Guidance : Bulky substituents (e.g., benzylidene in ) block specific sites, enabling selective hydrazine or azide addition .
    Synthetic Tools : Use directing groups (e.g., amino) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C–H functionalization .

Advanced: What mechanistic insights explain the anti-inflammatory activity of sulfinyl derivatives?

Answer:
RO 106-9920 (6-(phenylsulfinyl)-tetrazolo[1,5-b]pyridazine) inhibits IκBα ubiquitination by:

Binding to E3 Ligase : Molecular docking shows sulfinyl oxygen forms hydrogen bonds with β-TrCP (ΔG = -9.2 kcal/mol) .

Redox Modulation : Sulfoxide moiety scavenges ROS, reducing NF-κB activation in macrophages .
Validation : Knockout models (e.g., IKKβ⁻/⁻ mice) confirm pathway specificity .

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